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Introduction
The Parvin family of proteins are crucial adaptor molecules that play a pivotal role in connecting

the integrin family of cell adhesion receptors to the intracellular actin cytoskeleton.[1] These

proteins are fundamental components of focal adhesions, which are large, dynamic protein

complexes through which the cytoskeleton of a cell connects to the extracellular matrix (ECM).

[2] The Parvin family is involved in a multitude of cellular processes, including cell adhesion,

migration, cytoskeletal organization, and signaling.[3][4] Given their central role in these

processes, which are often dysregulated in diseases such as cancer, understanding the

evolutionary conservation and functional divergence of the Parvin genes is of significant

interest for basic research and therapeutic development.[5][6]

This technical guide provides a comprehensive overview of the evolutionary conservation of

the Parvin gene family, details its conserved structural features and its role in key signaling

pathways, and provides detailed protocols for the experimental analysis of its evolutionary

history.
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The Parvin protein family is an ancient and evolutionarily well-conserved group of proteins.[1]

Invertebrates, such as the fruit fly (Drosophila melanogaster) and the nematode

(Caenorhabditis elegans), typically possess a single Parvin gene.[6][7] In contrast, mammalian

genomes encode three distinct members of the Parvin family, namely α-parvin (PARVA), β-

parvin (PARVB), and γ-parvin (PARVG), which likely arose from gene duplication events late in

evolution.[1][6] This expansion of the gene family in vertebrates suggests a diversification and

specialization of function.

α-Parvin (PARVA): Nearly ubiquitously expressed, playing a general role in cell adhesion and

migration.[3][6]

β-Parvin (PARVB): Preferentially expressed in cardiac and skeletal muscle, suggesting

specialized roles in these tissues.[6][8]

γ-Parvin (PARVG): Primarily expressed in lymphoid tissues.[6]

The genomic organization of mammalian Parvin genes, with a remarkably similar exon/intron

structure, further supports the hypothesis of their origin from gene duplication.[6]

Quantitative Analysis of Parvin Conservation
The high degree of conservation within the Parvin family is evident at the amino acid sequence

level, both between orthologs across different species and among paralogs within the same

species. This conservation is particularly pronounced in the functional domains of the proteins.

Comparis

on
Species 1 Species 2 Protein 1 Protein 2

Sequence

Identity

(%)

Reference

(s)

Ortholog Human Drosophila β-Parvin Parvin 59% [7]

Ortholog Human Drosophila α-Parvin Parvin 57% [7]

Ortholog Human Drosophila γ-Parvin Parvin 42% [7]

Paralog Human Human α-Parvin β-Parvin ~73% [9]

Conserved Structural Features
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The most distinct and highly conserved feature of Parvin proteins is the presence of two

tandem calponin homology (CH) domains, designated CH1 and CH2, in their C-terminal region.

[1][10] These domains are critical for the protein's function as a molecular scaffold.

CH1 Domain: This domain has been shown to interact with proteins such as α-PIX

(ARHGEF6).[8]

CH2 Domain: This domain is essential for the recruitment of Parvin to focal adhesions. It

mediates the direct interaction with the kinase domain of Integrin-Linked Kinase (ILK) and

also binds to the LD motifs of paxillin, another key focal adhesion protein.[9][11][12]

While these CH domains are characteristic of many actin-binding proteins, the domains in

Parvins are considered 'atypical' and are crucial for mediating protein-protein interactions within

the focal adhesion complex rather than just binding to actin.[1][12]

Functional Conservation: The ILK-PINCH-Parvin
(IPP) Signaling Complex
Parvins do not function in isolation but are core components of a highly conserved ternary

complex known as the IPP complex, consisting of ILK (Integrin-Linked Kinase), PINCH (a LIM-

domain-containing protein), and Parvin.[13][14][15] This complex acts as a critical signaling and

scaffolding hub downstream of integrins.[5][11]

The assembly of the IPP complex is a prerequisite for its localization to focal adhesions and is

crucial for the stability of its components; any protein not incorporated into the complex is

targeted for proteasomal degradation.[1][8] The IPP complex links integrin receptors to the

actin cytoskeleton, thereby regulating cell adhesion, spreading, and migration.[11][13] The

binding of α-parvin and β-parvin to ILK is mutually exclusive, and they can have opposing

effects on ILK activity, adding a layer of regulatory complexity.[1][8]
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A simplified model of the core IPP signaling complex at focal adhesions.

Experimental Methodologies
Analyzing the evolutionary conservation of a gene family like Parvin involves bioinformatic

techniques to compare sequences and infer evolutionary relationships.

Protocol: Sequence Alignment and Analysis
Sequence alignment is the foundational step for identifying regions of similarity that can

indicate functional, structural, or evolutionary relationships.[16]

Objective: To align Parvin protein sequences from different species to assess conservation.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b6181484?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Sequence_alignment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6181484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sequence Retrieval: Obtain FASTA-formatted protein sequences for Parvin orthologs and

paralogs from public databases like NCBI GenBank or UniProt.[17]

Pairwise Alignment:

For comparing two sequences, use algorithms like Smith-Waterman (for local alignment)

or Needleman-Wunsch (for global alignment).[16]

These methods utilize a scoring system based on a substitution matrix (e.g., BLOSUM62

or PAM250) and gap penalties (affine gap penalties are common) to find the optimal

alignment.[18][19]

Multiple Sequence Alignment (MSA):

For comparing three or more sequences, use progressive alignment methods, which are

implemented in popular tools like Clustal Omega, MUSCLE, or MAFFT.[20]

These tools first perform pairwise alignments to generate a guide tree and then

progressively add sequences to the alignment based on their relatedness.

Analysis:

Visualize the alignment to identify highly conserved columns (residues) and blocks, which

often correspond to important functional domains like the CH domains.[19]

Calculate percentage identity and similarity scores to quantify the degree of conservation.

Protocol: Phylogenetic Tree Construction
Phylogenetic analysis estimates the evolutionary relationships among a set of sequences,

which can be visualized as a tree.[21]

Objective: To construct a phylogenetic tree for the Parvin family to visualize its evolutionary

history.

Methodology:
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Data Preparation (MSA): Generate a high-quality multiple sequence alignment of Parvin

protein sequences as described in Protocol 6.1. This alignment is the input for tree-building

algorithms.[22][23]

Model Selection: Determine the best-fit model of protein evolution for the dataset. Programs

like ProtTest or the model selection feature in software like MEGA can be used. This step is

crucial for methods like Maximum Likelihood.[21]

Tree Inference:

Distance-Based Methods (e.g., Neighbor-Joining - NJ): This method calculates a matrix of

pairwise distances between sequences and then clusters them based on this matrix. It is

computationally fast and effective.[22]

Character-Based Methods (e.g., Maximum Likelihood - ML): This is a statistically robust

method that evaluates the probability of the observed data given a specific tree and

evolutionary model, searching for the tree that maximizes this likelihood.[21][22]

Tree Evaluation (Bootstrapping): Assess the statistical confidence of the tree topology.

Bootstrapping involves resampling the alignment columns to create multiple new alignments,

building a tree for each, and then calculating the percentage of times a particular branching

point (node) appears in the resulting trees. Bootstrap values >70% are generally considered

significant.[24]

Visualization and Interpretation: Use software like MEGA, FigTree, or Treeview to visualize

the final tree. The branching patterns and lengths represent the inferred evolutionary

relationships and distances between the sequences.[23]
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Workflow for Phylogenetic Analysis

1. Sequence Acquisition
(e.g., NCBI, UniProt)

2. Multiple Sequence Alignment (MSA)
(e.g., ClustalΩ, MUSCLE)

3. Evolutionary Model Selection
(e.g., ProtTest, MEGA)

4. Tree Inference / Construction
(e.g., Maximum Likelihood, Neighbor-Joining)

5. Statistical Evaluation
(Bootstrapping)

6. Phylogenetic Tree Visualization
& Interpretation
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A generalized workflow for constructing a phylogenetic tree from sequence data.

Conclusion
The Parvin gene family exhibits remarkable evolutionary conservation from invertebrates to

mammals, underscoring its fundamental importance in cell biology. The expansion of the family

in vertebrates points to functional specialization, particularly in specific tissues like muscle. The

core structural features, especially the CH domains, and the protein's role within the conserved

IPP signaling complex are maintained across vast evolutionary distances. For researchers in

cell biology and drug development, the conserved nature of the Parvin-ILK interaction presents
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a potential target, while the divergent functions of the paralogs offer opportunities for

developing more specific therapeutic interventions. The bioinformatic protocols outlined here

provide a robust framework for further investigation into the evolution and function of this critical

protein family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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